Sulthiame

説明

Historical Trajectory of Sultiame Research

Sultiame was first synthesized by Bayer AG in the mid-1950s and launched in the early 1960s under the trade name Ospolot. wikipedia.org Initially, it was used for partial seizures and often in conjunction with phenytoin (B1677684), another established anticonvulsant. wikipedia.org Early research noted its ability to increase phenytoin blood levels, leading to an initial assumption that its effects were solely synergistic with phenytoin. wikipedia.org This, coupled with some equivocal study results in the United States, contributed to a decline in its widespread use. wikipedia.org

A pivotal moment in Sultiame's research trajectory occurred in 1988 when German child neurologist Hermann Doose identified its specific efficacy in benign focal epilepsies of childhood. wikipedia.org This discovery revitalized research into Sultiame, particularly focusing on its application in pediatric epilepsy syndromes like benign childhood epilepsy with centrotemporal spikes (BECTS), also known as Rolandic epilepsy. patsnap.comwikipedia.orgclinicaltrials.eu

Evolution of Sultiame's Research Applications

The research on Sultiame has evolved from its initial use in general partial seizures to a more focused application in specific epilepsy syndromes, especially in children. patsnap.comwikipedia.orgclinicaltrials.eu Studies have explored its effectiveness as both monotherapy and add-on therapy in various pediatric epilepsy types. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net

Research has demonstrated Sultiame's efficacy in reducing seizure frequency and improving electroencephalogram (EEG) abnormalities in children with benign focal epilepsies of childhood. hospitaltimes.co.ukresearchgate.netresearchgate.net For instance, studies have shown that a significant percentage of patients with benign focal epilepsy of childhood treated with Sultiame achieved seizure freedom or a substantial reduction in seizure frequency. researchgate.netresearchgate.net Furthermore, research has investigated its use in more refractory pediatric epilepsies and syndromes associated with electrical status epilepticus during slow sleep (ESES). researchgate.netnih.govresearchgate.netresearchgate.net

Beyond epilepsy, recent research has begun to explore the potential utility of Sultiame in other neurological conditions, such as obstructive sleep apnea (B1277953) (OSA). patsnap.comwikipedia.orgclinicaltrials.euajmc.com Clinical trials are investigating its effects on respiratory parameters in adults with moderate to severe OSA. clinicaltrials.euajmc.com

Contemporary Academic Significance and Unexplored Research Avenues of Sultiame

Sultiame maintains contemporary academic significance, particularly in the field of pediatric neurology and epilepsy research. Its established efficacy in conditions like BECTS makes it a valuable subject for comparative studies with newer antiepileptic drugs. hospitaltimes.co.ukclinicaltrials.eu Research continues to delve into its precise mechanisms of action, including its interaction with various carbonic anhydrase subtypes and potential modulation of ion channels and GABAergic systems. patsnap.comnihr.ac.ukresearchgate.netnih.govresearchgate.net

Despite the existing body of research, several avenues remain unexplored. Further investigation into Sultiame's effects on cognitive function in pediatric epilepsy populations is warranted, as some reports have been conflicting. researchgate.net The full extent of its potential in other neurological conditions beyond epilepsy and OSA requires further exploration through rigorous clinical trials. patsnap.comclinicaltrials.eu Additionally, research into the optimal use of Sultiame in drug-resistant epilepsies and specific rare epilepsy syndromes could provide valuable insights. researchgate.netopenrepository.comnih.govcochrane.org The potential for Sultiame to influence glial cell activity as a target for novel treatments is also an area of ongoing interest in epilepsy research. ous-research.no

Table 1: Summary of Selected Research Findings on Sultiame in Epilepsy

| Epilepsy Type | Study Design/Population | Key Findings | Source(s) |

| Benign Focal Epilepsy of Childhood | Multicenter, retrospective study (n=125) | 29/39 patients became seizure-free; complete EEG normalization in 13/20 patients. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Self-Limited Epilepsy with Centrotemporal Spikes (SeLECTS) | Studies cited in review | Reduces seizure frequency; 91% seizure-free for 24 weeks in one study. hospitaltimes.co.uk Lower withdrawal rate compared to levetiracetam (B1674943) with similar efficacy. hospitaltimes.co.uk | hospitaltimes.co.uk |

| Focal Epilepsies associated with ESES | Add-on therapy study (n=53 children) | 21/25 in idiopathic group became seizure-free and without ESES in <3 months; improvement in seizures and EEG in symptomatic cases. nih.gov | nih.gov |

| Myoclonic Atonic Epilepsy (MAE) | Retrospective add-on study (n=35 children) | >50% seizure decrease in 60% of patients; complete seizure freedom in 5.8%. researchgate.net | researchgate.net |

| Non-Self-Limited Focal Epilepsies | Retrospective add-on study (n=49 children/adolescents) | >50% seizure decrease in 59.1% of patients; complete seizure freedom in 2%. researchgate.netnih.gov Improvement in EEG seen in responders. researchgate.net | researchgate.netnih.gov |

| West Syndrome | Add-on to pyridoxine (B80251) trial (n=37 infants) | Very uncertain evidence suggests it may stop seizures in infants not responding to pyridoxine alone. openrepository.comnih.govcochrane.org | openrepository.comnih.govcochrane.org |

Table 2: Proposed Mechanisms of Action of Sultiame in Neurological Research

| Mechanism | Description | Source(s) |

| Carbonic Anhydrase Inhibition | Primarily inhibits carbonic anhydrase, particularly cytosolic CA II, leading to intracellular acidification. patsnap.comnihr.ac.ukclinicaltrials.eunih.govresearchgate.net | patsnap.comnihr.ac.ukclinicaltrials.eunih.govresearchgate.net |

| Modulation of Ion Channels | Affects sodium and calcium channels, contributing to stabilization of neuronal membranes. patsnap.comnih.gov | patsnap.comnih.gov |

| GABAergic Effect (Potential) | May enhance the action of GABA, the primary inhibitory neurotransmitter. patsnap.com | patsnap.com |

Structure

2D Structure

3D Structure

特性

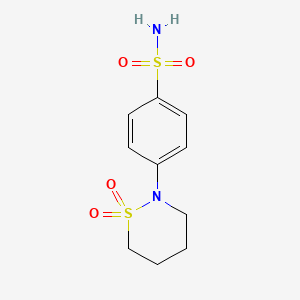

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHVCUVYZFYAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023626 | |

| Record name | Sulthiame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-56-3 | |

| Record name | Sulthiame | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulthiame [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulthiame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulthiame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sultiame | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULTHIAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I00Q766CZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Basis of Sultiame S Pharmacological Actions

Carbonic Anhydrase Inhibition by Sultiame

Sultiame functions as a membrane-permeant inhibitor of carbonic anhydrase (CA), an enzyme vital for maintaining acid-base balance within the central nervous system. neuropediaconsult.comresearchgate.netmedchemexpress.compatsnap.com Carbonic anhydrase catalyzes the reversible conversion of carbon dioxide (CO₂) and water into bicarbonate (HCO₃⁻) and protons (H⁺). patsnap.com By inhibiting this enzymatic activity, Sultiame disrupts this equilibrium, leading to altered concentrations of CO₂ and bicarbonate, and consequently, influencing pH levels. patsnap.com Sultiame is recognized as a pan-inhibitor of various carbonic anhydrase isoforms (CAI, -II, and IV-XIV), exhibiting inhibition constants (Kᵢs) ranging from 6 nM to 1,540 nM, while showing less potency against CAIII (Kᵢ = 630 µM). caymanchem.com

Regulation of Central Nervous System Acid-Base Homeostasis

The inhibition of carbonic anhydrase by Sultiame results in an increase in carbon dioxide levels and a corresponding decrease in bicarbonate concentrations within the central nervous system. patsnap.com This biochemical shift induces a modest intracellular acidosis in central neurons. researchgate.netmedchemexpress.compatsnap.comnih.govatsjournals.org Maintaining precise pH homeostasis in both the intracellular and extracellular compartments of the brain is critically important, as even slight deviations can profoundly impact neuronal excitability. physiology.orgbinasss.sa.cr Generally, cerebral alkalosis enhances neuronal excitability, whereas acidosis tends to suppress it. atsjournals.orgbinasss.sa.crnih.gov

Influence on Neuronal Excitability via Intracellular pH Modulation

The modest intracellular acidosis elicited by Sultiame through its inhibition of carbonic anhydrase is considered a significant contributor to its antiepileptic effects. researchgate.netmedchemexpress.comnih.gov This reduction in intracellular pH (pHi) serves to dampen neuronal activity and decrease the frequency of action potentials and epileptiform bursts. medchemexpress.comnih.govaesnet.org Studies conducted on hippocampal CA3 neurons have demonstrated that Sultiame, similar to acetazolamide (B1664987), reversibly lowers pHi. researchgate.netnih.gov For example, exposure to Sultiame at concentrations of 1.0-1.5 mM resulted in a reversible decrease in pHi by approximately 0.18 pH units within 10 minutes in these neurons. researchgate.netnih.gov This modulation of pH directly influences neuronal excitability, making neurons less prone to uncontrolled firing. patsnap.com

Ion Channel Modulation by Sultiame

Beyond its effects on carbonic anhydrase, Sultiame has been shown to modulate ion channels, which are fundamental to the generation and propagation of electrical signals in the brain. patsnap.com By influencing the function of these channels, Sultiame further contributes to the stabilization of neuronal membranes and the prevention of the rapid, synchronized firing characteristic of epileptic seizures. patsnap.com

Neurotransmitter System Interactions of Sultiame

Glutamate (B1630785) Release Inhibition

Another significant mechanism of action attributed to Sultiame is the inhibition of glutamate release. cambridge.org Glutamate is the major excitatory neurotransmitter in the central nervous system, and excessive glutamate activity is implicated in various neurological conditions, including epilepsy. mdpi.com By inhibiting the release of glutamate, Sultiame can reduce excitatory signaling, thereby contributing to a decrease in neuronal excitability and the prevention of rapid neuronal firing. cambridge.org This action complements its potential to enhance the inhibitory GABAergic system, further contributing to a balance between excitation and inhibition in the brain. patsnap.com

Sultiame's Role in Ventilatory Control Mechanisms

Beyond its effects on neurotransmitter systems, Sultiame also influences ventilatory control, a property linked to its primary mechanism of inhibiting carbonic anhydrase. drsanu.comatsjournals.org Carbonic anhydrase is an enzyme vital for maintaining acid-base balance in the central nervous system and is involved in the regulation of respiration. patsnap.comdrsanu.com

Stabilization of Ventilation via Hypercapnic/Ventilatory Response Curve

Sultiame's inhibition of carbonic anhydrase leads to mild metabolic acidosis, which in turn increases respiratory drive. drsanu.com This enhanced drive helps stabilize breathing patterns. drsanu.com Carbonic anhydrase inhibition is known to stabilize ventilation by causing a leftward shift of the hypercapnic/ventilatory response curve. atsjournals.orgatsjournals.orgresearchgate.net This curve illustrates the relationship between increasing levels of carbon dioxide (hypercapnia) and the resulting increase in minute ventilation. derangedphysiology.com A leftward shift of this curve means that a given increase in carbon dioxide elicits a greater ventilatory response, or conversely, that the same level of ventilation is maintained at lower carbon dioxide levels. researchgate.netnih.gov This effect can lead to more stable breathing, particularly in conditions characterized by ventilatory instability. drsanu.comatsjournals.orgatsjournals.org Additionally, Sultiame has been shown to reduce loop gain, a measure of ventilatory control instability, further contributing to the stabilization of breathing patterns. drsanu.com

Pharmacokinetic and Pharmacodynamic Characterization of Sultiame

Pharmacokinetic Profile of Sultiame

The pharmacokinetic profile of sultiame, encompassing its absorption, distribution, metabolism, and excretion, has been the subject of investigation to understand its therapeutic effects and potential interactions.

Absorption Dynamics

Following oral administration, sultiame is reported to be rapidly absorbed. Studies indicate a time to reach peak plasma concentration (Tmax) typically ranging from 1.0 to 5.0 hours. cambridge.orgresearchgate.net Sultiame demonstrates high oral bioavailability, estimated to be 100%. cambridge.orgcambridge.org Information regarding the influence of food co-ingestion on sultiame absorption is not definitively established. cambridge.orgcambridge.org

Distribution Characteristics

The distribution of sultiame within the body is characterized by several notable features, including non-linear disposition and significant partitioning into erythrocytes.

Studies in healthy volunteers have revealed a striking non-linear disposition of sultiame, particularly evident in plasma maximal concentrations (Cmax) following single oral doses. nih.govresearchgate.netnih.gov For instance, doubling the dose has been observed to result in approximately a 10-fold increase in plasma Cmax. nih.govnih.gov This non-linearity is likely attributable to saturable binding processes. nih.govresearchgate.net

Sultiame exhibits a strong affinity for erythrocytes, where carbonic anhydrase (CA) is abundant. nih.gov Quick uptake of sultiame into erythrocytes has been observed in vivo and confirmed by in vitro experiments, with minimal efflux from these cells. nih.govresearchgate.netnih.gov The ratio of sultiame concentration in erythrocytes compared to plasma is notably high. nih.gov This erythrocyte/plasma concentration ratio decreases as doses escalate, indicating a saturable binding mechanism within the erythrocytes. nih.gov A pharmacokinetic model incorporating a saturable ligand-to-receptor binding component effectively describes the observed data, suggesting a maximum binding capacity within an intracellular compartment, likely corresponding to erythrocytes. nih.govresearchgate.netnih.gov

Intraerythrocytic Transfer and Binding Saturation

Elimination and Clearance Studies

Sultiame is primarily eliminated from the body through renal excretion. Approximately 80-90% of an administered dose is excreted in the urine. cambridge.orgresearchgate.net Of the renally excreted amount, about 32% is in the form of unchanged sultiame. cambridge.org Sultiame undergoes moderate hepatic metabolism, although the specific isoenzymes involved and the nature of the metabolites are not fully elucidated; the metabolites are not considered pharmacologically active. cambridge.orgcambridge.org Autoinduction of metabolism is not a characteristic of sultiame. cambridge.orgcambridge.org

The elimination half-life of sultiame has been reported to range from 8 to 15 hours in adults and 5 to 7 hours in children. cambridge.org Apparent plasma clearance has been estimated in studies. nih.govresearchgate.netnih.gov While the urinary recovery of unchanged sultiame shows non-linearity with increasing doses, renal clearance appears to remain unaffected by the dose. nih.gov

Table 1: Summary of Key Pharmacokinetic Parameters of Sultiame

| Parameter | Value (Adults) | Value (Children) | Notes | Source(s) |

| Oral Bioavailability | 100% | Not specified | cambridge.orgcambridge.org | |

| Tmax (hours) | 1.0 - 5.0 | Not specified | Time to peak plasma concentration | cambridge.orgresearchgate.net |

| Protein Binding | 29% | Not specified | Binding to plasma proteins | cambridge.orgcambridge.org |

| Elimination Half-life (hours) | 8 - 15 | 5 - 7 | cambridge.org | |

| Renal Excretion (% of dose) | 80 - 90% | Not specified | Total amount excreted in urine | cambridge.orgresearchgate.net |

| Unchanged Drug in Urine (%) | ~32% | Not specified | Percentage of renal excretion as parent drug | cambridge.org |

| Apparent Plasma Clearance (L/h) | ~10.0 | Not specified | Estimated value | nih.govresearchgate.netnih.gov |

| Volume of Distribution (L) | ~64.8 (Plasma) | Not specified | Estimated central volume | nih.govresearchgate.netnih.gov |

| Cellular Volume (L) | ~3.3 (Erythrocytes) | Not specified | Estimated intracellular compartment | nih.govresearchgate.netnih.gov |

| Maximal Binding Capacity (mg) | ~111 (Erythrocytes) | Not specified | Estimated saturable binding capacity | nih.govresearchgate.netnih.gov |

Note: Data compiled from cited sources. Specific values may vary depending on the study design and population.

Table 2: Illustrative Example of Non-linear Plasma Cmax with Increasing Dose

| Oral Dose (mg) | Approximate Fold Increase in Plasma Cmax | Source(s) |

| 50 | - | nih.govnih.gov |

| 100 | ~10-fold increase from 50 mg | nih.govnih.gov |

| 200 | ~10-fold increase from 100 mg | nih.govnih.gov |

Note: Based on observations from a pilot study in healthy volunteers. nih.govnih.gov

Population Pharmacokinetic Variability of Sultiame

Studies investigating the pharmacokinetic variability of sultiame have revealed considerable differences in drug exposure among individuals. Interindividual variability in the concentration-to-dose ratio adjusted for body weight (C/(D/kg)) has been observed to be as high as 16-fold. Intraindividual variability was also noted, with coefficients of variation ranging from 10% to 78%. nih.govresearchgate.netresearchgate.net

Age-Dependent Pharmacokinetics

Age is a factor contributing to the observed pharmacokinetic variability of sultiame. Specifically, young children (under 6 years of age) have demonstrated a significantly lower C/(D/kg) ratio compared to older age groups. nih.govresearchgate.netresearchgate.net This suggests that age-related differences in drug absorption, distribution, metabolism, or excretion may influence sultiame exposure in pediatric populations. ceon.rs

Pharmacodynamic Profile of Sultiame

Sultiame's pharmacodynamic profile is primarily linked to its activity as a carbonic anhydrase (CA) inhibitor. drugbank.comwikipedia.orgclinicaltrials.eu This inhibition leads to downstream effects on central nervous system physiology, particularly concerning neuronal excitability. openrepository.comnih.govnih.gov

Relationship between Carbonic Anhydrase Inhibition and Central Nervous System Physiology

Sultiame is a sulfonamide that inhibits carbonic anhydrase enzymes, including cytosolic hCA II. drugbank.comwikipedia.orgclinicaltrials.eunih.gov This inhibition impacts the equilibrium of carbon dioxide and bicarbonate, influencing pH levels within the central nervous system. openrepository.comnih.govnih.govresearchgate.net

Inhibition of carbonic anhydrase by sultiame can lead to a modest intracellular acidosis in central neurons. openrepository.comnih.govnih.govresearchgate.netnih.govaesnet.org Studies using hippocampal CA3 neurons have shown that sultiame, similar to acetazolamide (B1664987) (another membrane-permeant CA inhibitor), reversibly decreases intracellular pH (pHi). nih.govaesnet.org For instance, concentrations of 1.0-1.5 mM sultiame reduced steady-state pHi by up to 0.20 pH units within 10 minutes in guinea pig hippocampal slices. aesnet.org This intracellular acidification is thought to contribute to the anticonvulsant properties of sultiame. openrepository.comnih.govnih.govnih.govaesnet.org

The intracellular acidification induced by sultiame's CA inhibition is associated with a reduction in neuronal excitability. openrepository.comnih.govnih.govaesnet.org Research in hippocampal CA3 neurons has demonstrated that sultiame (at concentrations of 1.0-2.5 mM) reversibly reduces the frequency of action potentials and epileptiform bursts. openrepository.comnih.govaesnet.orgresearchgate.netncats.io These effects were observed after 10-15 minutes of exposure in experimental settings. nih.govaesnet.org This suppression of neuronal firing is considered a key mechanism by which sultiame exerts its antiepileptic effects. openrepository.comnih.govnih.govaesnet.org

Intracellular pH Perturbations and Electrophysiological Consequences

Biomarker Research in Sultiame Pharmacodynamics

Recent research has explored potential biomarkers related to sultiame's pharmacodynamic effects, particularly in the context of conditions like obstructive sleep apnea (B1277953) (OSA). ersnet.orgnih.gov Carbonic anhydrase activity in whole blood and hypoxia-inducible factor 1 alpha (HIF-1α) concentration have been investigated as potential biomarkers. ersnet.orgnih.gov Studies have shown that sultiame treatment can lead to reductions in both CA activity and HIF-1α concentration in patients with moderate to severe OSA. ersnet.orgnih.gov For example, a study reported reductions in CA activity (median difference -26%) and HIF-1α concentration (median difference -4%) in a group receiving 400 mg of sultiame. nih.gov These reductions were still evident two weeks post-treatment, suggesting a potentially prolonged functional pharmacodynamic half-life for sultiame. ersnet.orgnih.gov The association between the reduction in HIF-1α and mean oxygen saturation (SaO2) further strengthens the potential link between hypoxia and these biomarkers in conditions treated by sultiame. ersnet.orgnih.gov Blood gas measurements, particularly pH, may also serve as markers that can be used in conjunction with clinical data to assess potential toxicity. nih.govresearchgate.netresearchgate.net

Table 1: Effects of Sultiame on Intracellular pH and Neuronal Activity

| Compound | Concentration (mM) | Effect on Intracellular pH (Δ pH units) | Effect on Action Potential/Epileptiform Burst Frequency | Reference |

| Sultiame | 1.0-1.5 | Decreased by up to 0.20 (reversible) | Reduced (reversible) | nih.govaesnet.org |

| Sultiame | 1.0-2.5 | Not specified at this concentration range | Reduced (reversible) | nih.govaesnet.org |

| Acetazolamide | 0.5-1.0 | Decreased by up to 0.25 (reversible) | Reduced (reversible) | nih.govaesnet.org |

| Acetazolamide | 1.0-2.0 | Not specified at this concentration range | Reduced (reversible) | nih.govaesnet.org |

| Benzolamide | 1.0-2.0 | No influence | No effect | nih.govaesnet.org |

Note: Data extracted from studies on hippocampal CA3 neurons.

Table 2: Pharmacokinetic Variability of Sultiame

| Parameter | Interindividual Variability | Intraindividual Variability (Coefficient of Variation) | Age-Dependent Effect (Young Children < 6 years) | Reference |

| Concentration/(Dose/Body Weight) (C/(D/kg)) | 16-fold | 10%-78% | Significantly lower C/(D/kg) ratio | nih.govresearchgate.netresearchgate.net |

Table 3: Biomarker Changes with Sultiame Treatment in OSA

| Biomarker | Sultiame 400 mg Effect (Median Difference) | Sustained Effect 2 Weeks Post-Treatment | Correlation with Mean SaO2 (Full Cohort) | Reference |

| Carbonic Anhydrase Activity | -26% | Yes | Not specified | ersnet.orgnih.gov |

| Hypoxia-Inducible Factor 1α | -4% | Yes | Yes | ersnet.orgnih.gov |

Note: Data from a study on moderate to severe obstructive sleep apnea. ersnet.orgnih.gov

Carbonic Anhydrase Activity

Sultiame functions as an inhibitor of carbonic anhydrase (CA) enzymes. patsnap.comjle.commedchemexpress.com Carbonic anhydrases are crucial for catalyzing the reversible conversion of carbon dioxide and water into bicarbonate and protons, playing a vital role in acid-base balance in various tissues, including the brain. patsnap.com By inhibiting CA, sultiame leads to alterations in pH levels. patsnap.com This inhibition can result in a modest intracellular acidosis in central neurons. medchemexpress.comresearchgate.net This change in intracellular pH is thought to contribute to reduced neuronal excitability. patsnap.comresearchgate.net Studies have shown that sultiame reduces the frequency of action potentials and epileptiform bursts, which is suggested to be, at least in part, a result of this modest intracellular acidosis. medchemexpress.comresearchgate.net

Research has explored the effect of sultiame on carbonic anhydrase activity in clinical settings. In a study involving patients with moderate to severe obstructive sleep apnea (OSA), treatment with sultiame resulted in a reduction of CA activity. researchgate.netnih.goversnet.org Specifically, in a group receiving 400 mg of sultiame, CA activity was reduced with a median difference of -26% compared to placebo (95% CI -32% to -12%, p<0.05). researchgate.netnih.goversnet.org A 200 mg sultiame group also showed a numerical reduction in CA activity. researchgate.netnih.goversnet.org These reductions in CA activity were observed after four weeks of treatment and were sustained two weeks after treatment completion. researchgate.netnih.goversnet.org

The following table summarizes the observed changes in carbonic anhydrase activity in the study:

| Treatment Group | Change in CA Activity (Median Difference) | 95% Confidence Interval | p-value (vs Placebo) |

| Placebo | - | - | - |

| Sultiame 200 mg | Numerically reduced | - | - |

| Sultiame 400 mg | -26% | -32% to -12% | <0.05 |

Hypoxia-Inducible Factor-1α (HIF-1α) Concentrations

Hypoxia-inducible factor-1α (HIF-1α) is a protein subunit that plays a key role in the body's response to low oxygen levels (hypoxia). oncotarget.commdpi.com Its stability is regulated by oxygen availability. mdpi.com Studies have investigated the impact of sultiame treatment on HIF-1α concentrations.

In the same study of patients with moderate to severe OSA, sultiame treatment led to a reduction in HIF-1α concentration. researchgate.netnih.goversnet.org In the group treated with 400 mg of sultiame, HIF-1α concentration was reduced with a median difference of -4% compared to placebo (95% CI -8% to -2%, p<0.05). researchgate.netnih.goversnet.org The 200 mg sultiame group also showed a numerical reduction in HIF-1α. researchgate.netnih.goversnet.org Similar to the CA activity, the reductions in HIF-1α concentration in the 400 mg group were sustained two weeks after the completion of the four-week treatment period. researchgate.netnih.goversnet.org

The study also found a significant correlation between the sultiame-induced reductions in CA activity and HIF-1α concentration (r=0.443, p=0.023). researchgate.netnih.goversnet.org

The following table presents the observed changes in HIF-1α concentration:

| Treatment Group | Change in HIF-1α Concentration (Median Difference) | 95% Confidence Interval | p-value (vs Placebo) |

| Placebo | - | - | - |

| Sultiame 200 mg | Numerically reduced | - | - |

| Sultiame 400 mg | -4% | -8% to -2% | <0.05 |

These findings suggest that sultiame treatment can reduce both carbonic anhydrase activity and HIF-1α concentration, and that these effects may persist after treatment cessation. researchgate.netnih.goversnet.org

Preclinical Research and Experimental Models of Sultiame

In Vitro Mechanistic Investigations of Sultiame

In vitro studies provide insights into the direct interactions of sultiame with potential molecular targets, particularly enzymes and ion channels implicated in neuronal excitability.

Enzyme Kinetic Studies of Carbonic Anhydrase Isoforms

Sultiame is recognized as a carbonic anhydrase (CA) inhibitor patsnap.comnih.gov. Enzyme kinetic studies have investigated the interaction of sultiame with various mammalian carbonic anhydrase isoforms. Sultiame has been shown to be a potent inhibitor of CA II, VII, IX, and XII, exhibiting inhibition constants (KIs) in the low nanomolar range (6-56 nM) nih.gov. It also demonstrates medium potency inhibition against CA IV, VA, VB, and VI, with KI values ranging from 81 to 134 nM nih.gov. The inhibition of carbonic anhydrase, particularly the cytosolic isoform CA II, is thought to lead to intracellular acidification in central neurons, which may contribute to its anticonvulsant properties researchgate.net.

The high-resolution crystal structure of the human CA II-sultiame complex has been studied, revealing numerous favorable interactions between sultiame and the enzyme. This structural information helps explain the strong affinity of sultiame for CA II and may inform the design of related inhibitors nih.gov.

Data on the inhibition constants (KI) of sultiame for various human carbonic anhydrase isoforms are summarized in the table below:

| Human CA Isoform | KI (nM) | Potency | Source nih.gov |

| CA II | 6 | Potent | nih.gov |

| CA VII | 56 | Potent | nih.gov |

| CA IX | <50 | Potent | nih.gov |

| CA XII | <50 | Potent | nih.gov |

| CA IV | 81 | Medium | nih.gov |

| CA VA | 134 | Medium | nih.gov |

| CA VB | <150 | Medium | nih.gov |

| CA VI | <150 | Medium | nih.gov |

Note: KI values for CA IX, XII, VB, and VI are indicated as approximate ranges based on the provided source snippet.

Ion Channel Activity Assays in Cellular Models

Beyond carbonic anhydrase inhibition, sultiame has been suggested to modulate the function of certain ion channels involved in neuronal signaling patsnap.com. Some studies propose that sultiame may have an inhibitory action on voltage-gated sodium channels, potentially contributing to its antiepileptic efficacy researchgate.netcambridge.org. By influencing these ion channels, sultiame may further stabilize neuronal activity patsnap.com.

In Vivo Animal Models of Sultiame's Effects

Anticonvulsant Efficacy in Experimental Seizure Models

Preclinical studies in animal models have demonstrated the anticonvulsant efficacy of sultiame researchgate.netmdpi.com. Various seizure models are employed in antiepileptic drug screening, including the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) seizure test in rodents ccjm.orgresearchgate.net. The MES test is often used to identify compounds effective against generalized tonic-clonic seizures, while the PTZ model has been used to identify compounds acting against absence seizures, although with limitations ccjm.orgnih.gov. Chronic models like kindling are also used to assess activity against focal-onset seizures nih.govresearchgate.net.

Sultiame has shown effectiveness in various epilepsy models, particularly those relevant to focal epilepsies researchgate.net. For instance, studies using the corneal kindling model in mice have investigated the anticonvulsant activity of sultiame researchgate.neturan.ua. These models involve repeated electrical stimulation to induce progressively more severe seizures, eventually leading to a stable kindled state characterized by generalized convulsive activity uran.ua.

Modulation of Neuronal Excitability in Animal Brains

The mechanism by which sultiame reduces neuronal excitability in animal brains is thought to be linked to its carbonic anhydrase inhibitory activity. Inhibition of CA leads to increased carbon dioxide levels and decreased bicarbonate levels, resulting in a decrease in neuronal pH patsnap.comresearchgate.net. This modest intracellular acidification in central neurons is believed to reduce the likelihood of neurons firing action potentials uncontrollably patsnap.comresearchgate.net. Studies in models like the guinea pig hippocampus have shown that sultiame reduces the pH of CA3 hippocampal neurons, decreasing their epileptogenic potential researchgate.net. This effect on intracellular pH is considered a key factor in sultiame's ability to reduce epileptiform activity researchgate.net.

Furthermore, sultiame has been shown to reduce the frequency of action potentials and epileptiform bursts in neuronal preparations, an effect attributed, at least in part, to intracellular acidosis researchgate.net. Some research also suggests that sultiame may reduce axonal excitability of cortical neurons researchgate.net.

Comparative Preclinical Pharmacology of Sultiame with Related Compounds

Sultiame belongs to the class of sulfonamides, which includes other carbonic anhydrase inhibitors used as antiepileptic drugs, such as acetazolamide (B1664987), zonisamide (B549257), and methazolamide (B1676374) neurores.orgdrugcentral.org. Topiramate, a sulfamate, also inhibits carbonic anhydrase and shares some mechanistic similarities neurores.orgdrugcentral.org.

Preclinical comparisons often involve evaluating the efficacy and mechanisms of sultiame alongside other antiepileptic drugs in various animal models uran.uanih.gov. For example, studies have compared the effects of sultiame and acetazolamide on intracellular pH and epileptiform activity in hippocampal neurons, finding similar reversible decreases in intracellular pH and reductions in action potential frequency and epileptiform bursts researchgate.net. Benzolamide, a poor membrane-permeant CA inhibitor, had no effect on intracellular pH or neuronal activity in these studies, suggesting that membrane permeability is important for this effect researchgate.net.

Comparative studies in seizure models, such as the corneal kindling model, have also investigated the anticonvulsant activity of sultiame in comparison to other antiepileptic drugs with different mechanisms of action, including levetiracetam (B1674943), carbamazepine, valproate, lamotrigine, and retigabine (B32265) researchgate.neturan.ua. These studies can reveal differences in efficacy profiles across various seizure types and potential interactions when used in combination uran.ua.

Clinical Investigations of Sultiame S Therapeutic Efficacy

Sultiame in Epilepsy Syndromes

Sultiame has been explored for its effects on both partial and generalized seizures. researchgate.netresearchgate.netnih.gov Studies have evaluated its use as both monotherapy and adjunctive therapy. researchgate.netnih.govnih.gov

Self-Limited Epilepsy with Centrotemporal Spikes (SeLECTS)/Benign Childhood Epilepsy with Centrotemporal Spikes (BECTS)

Sultiame is considered a first-line treatment for benign focal epilepsies of childhood, including BECTS (also known as Rolandic epilepsy) in some countries. researchgate.netclinicaltrials.eu It is recommended for SeLECTS, which is a common focal epilepsy in childhood. nih.govhospitaltimes.co.uknih.gov

Studies have reported that sultiame can reduce the occurrence of seizures and decrease electroencephalographic (EEG) discharges in individuals with BECTS. nih.govopenrepository.com A 6-month randomized, double-blind, placebo-controlled trial involving 66 children with BECTS who had experienced two or more seizures in the preceding 6 months evaluated sultiame as monotherapy. nih.govresearchgate.net The primary effectiveness variable was the rate of treatment failure events (TFEs). nih.gov TFEs included a first seizure after a 7-day run-in period, intolerable adverse events, development of another epileptic syndrome, or trial termination. nih.gov

In this study, 25 out of 31 (81%) patients treated with sultiame completed the trial without any TFEs, compared to 10 out of 35 (29%) in the placebo group (p = 0.00002). nih.gov The majority of TFEs were seizures (4 in the sultiame group vs. 21 in the placebo group). nih.gov Furthermore, while all patients initially showed at least one specific focus on EEG, 11 sultiame-treated patients had a normal awake EEG and 10 had a normal asleep EEG after 6 months. nih.gov This study concluded that sultiame was remarkably effective in preventing seizures in patients with BECTS who were in need of treatment. nih.gov

Another randomized controlled trial comparing sultiame and levetiracetam (B1674943) in children with BECTS found that while both influenced the EEG, persistent EEG pathologies were associated with treatment failures. researchgate.netresearchgate.net One study indicated a seizure control rate of 87.1% in the sultiame group compared to 40% in the control group in an RCT for BECTS. neurology-jp.org When compared to levetiracetam, sultiame showed a seizure control rate of 90.9% versus 81.0% for levetiracetam in one trial. neurology-jp.org A systematic review noted that one placebo-controlled trial demonstrated the efficacy of sultiame on seizure remission in BECTS (moderate quality evidence). researchgate.net Studies have shown that sultiame reduces seizure frequency in SeLECTS, with 91% of patients remaining seizure-free for 24 weeks in one study. hospitaltimes.co.uk

Here is a summary of findings from selected studies on Sultiame in BECTS/SeLECTS:

| Study Type | Participants (N) | Comparison | Key Efficacy Finding | Citation |

| Randomized, Double-Blind, Placebo-Controlled Trial | 66 | Placebo | 81% of sultiame group completed trial without TFEs (vs. 29% placebo); most TFEs were seizures. Significant reduction in seizures. EEG normalization observed. | nih.govresearchgate.net |

| Randomized Controlled Trial | Not specified | Levetiracetam | Both influenced EEG; persistent EEG abnormalities linked to treatment failure. | researchgate.netresearchgate.net |

| Randomized Controlled Trial | Not specified | Control | Seizure control rate 87.1% (sultiame) vs. 40% (control). | neurology-jp.org |

| Randomized Controlled Trial | Not specified | Levetacetam | Seizure control rate 90.9% (sultiame) vs. 81.0% (levetiracetam). | neurology-jp.org |

| Study | Not specified | Not specified | Reduces seizure frequency in SeLECTS; 91% seizure-free for 24 weeks. | hospitaltimes.co.uk |

Focal Epilepsies

Sultiame has been found to be effective for focal seizures. researchgate.netnih.gov It is used for idiopathic focal epilepsies. wikipedia.orgjle.comnih.gov A retrospective study of 125 children treated with sultiame (monotherapy or add-on) found that 29 out of 39 patients with benign focal epilepsy of childhood became seizure-free. researchgate.netresearchgate.netnih.gov A network meta-analysis comparing various AEDs for focal epilepsy monotherapy indicated that sultiame had one of the best efficacy profiles and showed no evidence of superiority or inferiority compared to carbamazepine. nih.gov

Sultiame has been reported to reduce seizure activity in people with symptomatic, localization-related epilepsy. nih.govopenrepository.com In a multicenter, retrospective study, total seizure control was achieved in 17 out of 42 patients with symptomatic, non-refractory localization-related epilepsy. researchgate.netresearchgate.netnih.gov Add-on treatment with sultiame in children with symptomatic focal epilepsies presenting with electrical status epilepticus during slow-wave sleep (ESES) and refractory seizures showed favorable results in terms of seizure control and amelioration of EEG discharges. aesnet.org Ten out of 17 symptomatic cases with congenital hemiparesis and unilateral polymicrogyria showed very good results with seizure control and disappearance of ESES. aesnet.org

Studies suggest that sultiame might be effective in children and adults with a range of refractory seizure types. researchgate.netnih.gov A retrospective case note review evaluating sultiame as adjunctive therapy in 20 children with refractory epilepsies found that 55% showed at least a 50% reduction in seizure frequency, and two patients were seizure-free at the end of follow-up. researchgate.netnih.gov Patients with focal seizures responded best in this study. nih.gov Preliminary data from a study evaluating sultiame as adjunctive therapy in 6 patients with refractory epilepsies found it effective in 33.3% of patients, with a 16.6% seizure-free rate at a mean follow-up of 7 months. researchgate.net An open uncontrolled study in 52 adults with refractory epilepsy and learning disability found that 22 out of 36 patients who completed a 14-week trial achieved a seizure reduction of >50%, with three becoming seizure-free. researchgate.net

Symptomatic Localization-Related Epilepsy

Generalized Epilepsies

Sultiame is generally not routinely recommended for the treatment of idiopathic generalized epilepsies (IGE). jle.comnih.govresearchgate.net However, it has been found effective for generalized seizures. researchgate.netresearchgate.net A multicenter, retrospective study reported total seizure control in all 10 cases of juvenile myoclonic epilepsy. researchgate.netresearchgate.netnih.gov

Sultiame is not traditionally considered a treatment choice for idiopathic generalized epilepsy, and it does not typically appear on lists of recommended drugs for absence seizures. jle.comnih.govresearchgate.netresearchgate.net However, case reports have described the efficacy of sultiame in treating drug-resistant absence seizures in pediatric patients with presumed idiopathic or genetically influenced generalized epilepsy refractory to multiple AEDs. jle.comnih.govresearchgate.netresearchgate.net

One report detailed the efficacy of sultiame in three children with drug-resistant absence seizures. jle.comnih.govresearchgate.net In one case, a patient with frequent absence seizures and generalized spike-wave activity on EEG who had failed multiple AEDs became seizure-free after sultiame was added to their existing regimen. jle.com Another patient with drug-resistant absence seizures showed a significant reduction in seizure frequency after the introduction of sultiame. jle.com These reports highlight the potential benefit of sultiame for the treatment of refractory absence seizures. jle.comresearchgate.net Historical reports also discuss the use of sultiame as adjuvant therapy in a subgroup of patients with absence seizures in the setting of generalized epilepsy. jle.comresearchgate.net

Here is a summary of findings from case reports on Sultiame in Refractory Absence Seizures:

| Study Type | Participants (N) | Epilepsy Type | Key Efficacy Finding | Citation |

| Case Reports | 3 (pediatric) | Drug-resistant absence seizures in presumed idiopathic/genetically influenced generalized epilepsy | Significant reduction in absence seizures; one patient became seizure-free. Potential benefit for refractory absence seizures highlighted. | jle.comnih.govresearchgate.net |

Juvenile Myoclonic Epilepsy

Studies have explored the effectiveness of sultiame in treating Juvenile Myoclonic Epilepsy (JME), a type of epilepsy characterized by sudden, brief muscle jerking, often occurring upon morning awakening. taylorandfrancis.com Early reports from the 1960s and 1970s indicated favorable results with sultiame in patients with myoclonic seizures. taylorandfrancis.com A study involving 52 patients with myoclonic seizures, including 12 with JME, found that seizures were controlled or considerably improved in 83% of this heterogeneous sample when sultiame was used alone or in combination with other antiepileptic drugs (AEDs). taylorandfrancis.com Specifically, among the 12 patients with JME, all were ultimately rendered seizure-free with the addition of sultiame, with 8 achieving seizure freedom on sultiame monotherapy. taylorandfrancis.com This led the authors of that study to suggest sultiame as a potential treatment of choice for JME, although this recommendation was not widely adopted. taylorandfrancis.com A retrospective multicenter study reviewing the charts of 125 epilepsy patients treated with sultiame as monotherapy or add-on therapy reported total seizure control in all 10 cases of juvenile myoclonic epilepsy included in that study. researchgate.netnih.gov

Epileptic Encephalopathies

Sultiame has been investigated as an add-on therapy for certain epileptic encephalopathies, severe epilepsy syndromes often associated with cognitive impairment.

West Syndrome as Add-on Therapy

For West syndrome, a type of epilepsy typically presenting in infancy, sultiame has been explored as an add-on treatment. cochrane.org A Cochrane review identified one placebo-controlled trial involving 37 infants (aged three to 15 months) with newly diagnosed West syndrome. nih.govcochrane.orgresearchgate.netresearchgate.net In this trial, sultiame was administered as an add-on therapy to pyridoxine (B80251). nih.govcochrane.orgresearchgate.net Very uncertain evidence from this trial suggests that sultiame may lead to seizure cessation in infants with West syndrome whose seizures did not stop with pyridoxine. nih.govcochrane.org Specifically, 30% more infants in the add-on sultiame group (6 out of 20 participants) had their seizures stop compared to the add-on placebo group (0 out of 17 participants). nih.govcochrane.orgopenrepository.com However, this difference was not statistically significant, largely due to the small sample size. nih.govcochrane.orgopenrepository.com The included study was small and had a significant risk of bias, limiting the certainty of the evidence. nih.govcochrane.orgresearchgate.netresearchgate.net No data were reported in this trial for outcomes such as a 50% or greater reduction in seizure frequency, mean seizure frequency, or quality of life. nih.govcochrane.orgresearchgate.netopenrepository.com

Lennox-Gastaut Syndrome as Add-on Therapy

Sultiame has also been investigated as an adjunctive therapy for Lennox-Gastaut syndrome (LGS), a severe pediatric epilepsy characterized by multiple seizure types and often refractory to other treatments. nih.govnice.org.uk A study evaluated the efficacy of sultiame as an add-on treatment in 44 patients with LGS who were refractory to at least four previous AEDs. researchgate.netnih.gov In this study, 27 out of 44 patients (61%) experienced a greater than 50% seizure decrease after a mean follow-up period of 20 months. nih.gov Complete seizure freedom was achieved in one patient (2%). nih.gov Four patients (9%) had a 25-50% seizure decrease, while seizure frequency remained unchanged in 12 (25%) and increased in one (2%). nih.gov

Here is a summary of the efficacy data from the study on sultiame as add-on therapy in Lennox-Gastaut Syndrome:

| Outcome | Number of Patients (N=44) | Percentage (%) |

| > 50% Seizure Decrease | 27 | 61 |

| Complete Seizure Freedom | 1 | 2 |

| 25-50% Seizure Decrease | 4 | 9 |

| Seizure Frequency Unchanged | 12 | 25 |

| Seizure Frequency Increased | 1 | 2 |

Electrical Status Epilepticus during Slow Sleep (ESES)

The efficacy of sultiame in treating Electrical Status Epilepticus during Slow Sleep (ESES), a pattern of nearly continuous spike-and-wave activity on EEG during sleep associated with cognitive and behavioral regression, has been examined. scilit.comresearchgate.netthieme-connect.com A retrospective study reviewed data from 39 patients diagnosed with ESES who received sultiame as an additional treatment. researchgate.netnih.gov After sultiame treatment, 25 patients (64.1%) were seizure-free, and 8 patients (20.5%) had more than a 50% decrease in seizure frequency. researchgate.netnih.gov The mean seizure-free time after sultiame treatment was 27.8 ± 17.9 months. researchgate.netnih.gov Electroencephalographic (EEG) improvement was also observed, with 19 patients (48.7%) showing complete improvement and 9 patients (23.1%) showing partial improvement. researchgate.netnih.gov Complete seizure control was significantly higher in cases of benign focal epilepsy of childhood with ESES. researchgate.netnih.gov Another study on children with focal epilepsies associated with ESES and refractory seizures found favorable results in terms of seizure control and amelioration of EEG discharges after adding sultiame. aesnet.org Excellent outcomes were more frequent in idiopathic cases. aesnet.org

Here is a summary of the efficacy data from the retrospective study on sultiame in children with ESES:

| Outcome | Number of Patients (N=39) | Percentage (%) |

| Seizure Free | 25 | 64.1 |

| > 50% Decrease in Seizure Frequency | 8 | 20.5 |

| Complete EEG Improvement | 19 | 48.7 |

| Partial EEG Improvement | 9 | 23.1 |

Comparative Efficacy of Sultiame Monotherapy versus Adjunctive Therapy

The comparative efficacy of sultiame as monotherapy versus adjunctive therapy has been a subject of investigation. While sultiame has been used as both monotherapy and add-on treatment in various epilepsy types, the evidence comparing these approaches directly is limited. researchgate.netnih.gov

In contrast, studies investigating sultiame as add-on therapy in specific refractory epilepsy syndromes, such as West syndrome and Lennox-Gastaut syndrome, have reported some positive findings, although often limited by study size and design. nih.govcochrane.orgresearchgate.netnih.gov For instance, a study on add-on sultiame in LGS reported a greater than 50% seizure reduction in a significant proportion of patients refractory to multiple previous AEDs. nih.gov

A retrospective study on childhood epilepsy noted that sultiame was used as both monotherapy and add-on therapy in the reviewed patient charts. researchgate.netnih.gov This study suggested that sultiame could be considered a first-line drug for benign partial epilepsies of childhood and JME, implying potential efficacy as monotherapy in these specific syndromes, and also has a role as add-on treatment in other partial and myoclonic epilepsies. researchgate.netnih.gov

Sultiame in Non-Epileptic Neurological Conditions

Sultiame, traditionally recognized for its anticonvulsant properties and use in certain epilepsies, has been the subject of exploratory research into its potential therapeutic applications in neurological conditions beyond epilepsy. While its primary indication has historically been within the field of epileptology, particularly in specific childhood epilepsy syndromes, investigations are expanding to assess its effects on other neurological disorders. patsnap.comclinicaltrials.eunihr.ac.uk

Exploratory Research in Other Neurological Conditions

While the most prominent non-epileptic research on Sultiame has focused on OSA, there have been explorations into its potential utility in other neurological conditions. Studies in Europe have contemplated its benefits in mood disorders and other neurological conditions, although detailed findings and the extent of this research are less extensively reported compared to the OSA studies. patsnap.com The mechanism of action of Sultiame, particularly its effects on carbonic anhydrase and neuronal excitability, suggests a potential for broader neurological applications, but further dedicated research is needed to fully understand its role in conditions beyond epilepsy and OSA. patsnap.com

Pharmacological Interactions of Sultiame

Pharmacodynamic Interaction Mechanisms

Synergistic Effects with Other Carbonic Anhydrase Inhibitors

Sultiame is a carbonic anhydrase inhibitor wikipedia.org. The concomitant use of sultiame with other carbonic anhydrase inhibitors, such as acetazolamide (B1664987) and topiramate, may increase the risk of adverse effects associated with carbonic anhydrase inhibition phebra.com. These effects can include metabolic acidosis and kidney stone formation nsw.gov.auphebra.com. Zonisamide (B549257), another sulfonamide anticonvulsant, is also a weak carbonic anhydrase inhibitor wikipedia.org. Therefore, co-administration of sultiame with zonisamide may also carry a similar risk of increased carbonic anhydrase inhibition-related adverse effects nsw.gov.aumims.com.

| Compound | Mechanism of Action | Potential Interaction with Sultiame (Synergy) |

| Acetazolamide | Carbonic Anhydrase Inhibition | Increased risk of adverse effects (metabolic acidosis, kidney stones) nsw.gov.auphebra.com |

| Topiramate | Carbonic Anhydrase Inhibition (weak) | Increased risk of adverse effects (metabolic acidosis, kidney stones) nsw.gov.auphebra.com |

| Zonisamide | Carbonic Anhydrase Inhibition (weak) | Increased risk of adverse effects (metabolic acidosis, kidney stones) nsw.gov.aumims.com |

Interactions Affecting Central Nervous System Depression

Sultiame may increase the central nervous system (CNS) depressant activities of other substances drugbank.com. The risk or severity of CNS depression can be increased when sultiame is combined with various CNS depressants drugbank.com. Examples of substances that may have increased CNS depressant effects when combined with sultiame include baclofen, benactyzine, cyclizine, cyclobenzaprine, cyproheptadine, 1,2-benzodiazepine, acetophenazine, agomelatine, amitriptyline, amitriptylinoxide, amobarbital, amoxapine, cariprazine, chlormezanone, chlorpheniramine, chlorpromazine, decamethonium, desflurane, desipramine, desloratadine, efavirenz, ethchlorvynol, ethosuximide, ethotoin, and etifoxine (B195894) drugbank.comdrugbank.com. Alcohol and other CNS depressants may result in increased CNS depression, respiratory depression, and hypotensive effects when combined with sultiame medbox.org.

Disulfiram-like Reactions with Alcohol

Alcohol must not be consumed during treatment with sultiame wikipedia.orgphebra.comwikidoc.org. As a sulfonamide derivative, sultiame can theoretically have an effect similar to that of disulfiram (B1670777) phebra.com. Disulfiram inhibits aldehyde dehydrogenase, an enzyme responsible for metabolizing acetaldehyde (B116499), a metabolite of alcohol mims.com. Inhibition of this enzyme leads to an accumulation of acetaldehyde in the blood, resulting in unpleasant symptoms known as the disulfiram-alcohol reaction mims.com. These symptoms can include a pulsating headache, respiratory depression, nausea, vomiting, tachycardia, hypotension, amblyopia, and confusion phebra.com. While the interaction is theoretical based on sultiame's sulfonamide structure, the potential for a disulfiram-like reaction necessitates avoiding alcohol consumption during sultiame treatment phebra.com.

Potential for Synergistic Effects with Antineoplastic Agents

While not explicitly detailed in the provided search results regarding direct interactions with sultiame, the concept of synergistic effects with antineoplastic agents is a known area of pharmacological research. Carbonic anhydrase inhibitors, including some sulfonamides structurally related to sultiame, have been investigated for their potential to enhance the effects of certain chemotherapy drugs or to exert direct anti-cancer effects. However, specific detailed research findings on synergistic pharmacodynamic interaction mechanisms between sultiame and antineoplastic agents were not found within the scope of this search. Further research would be needed to elucidate any potential synergistic effects.

Future Directions and Research Challenges in Sultiame Studies

Addressing Pharmacokinetic Variability and Individualized Treatment

Significant intraindividual and interindividual pharmacokinetic variability of sultiame has been observed, with age identified as a contributing factor. researchgate.netlarvol.com This variability underscores the need for individualized treatment approaches to maximize efficacy and minimize potential toxicity. researchgate.netepi-care.eu Therapeutic drug monitoring (TDM), which involves measuring serum or plasma drug concentrations, combined with clinical interpretation, is a crucial tool for detecting unexpected pharmacokinetics and individualizing treatment. epi-care.euuio.no Including serum concentrations in future research will provide more comprehensive insights into efficacy and tolerability. uio.no A small pilot study is currently investigating the pharmacokinetics and tolerability of sultiame in healthy volunteers to help design future clinical trials and develop new pediatric formulations. clinicaltrials.eu

Comprehensive Elucidation of Mechanistic Pathways

While sultiame is known to inhibit carbonic anhydrase, particularly cytosolic hCA II, leading to intracellular acidification and potential stabilization of neurons, its full mechanism of action in conditions like epilepsy and obstructive sleep apnea (B1277953) (OSA) is not yet completely understood. wikipedia.orgresearchgate.netdrsanu.compatsnap.com Research suggests it may also involve voltage-gated sodium channel blockade. researchgate.net Further comprehensive studies are needed to fully elucidate the mechanistic pathways through which sultiame exerts its therapeutic effects in various indications. wikipedia.orgresearchgate.netdrsanu.com Understanding these mechanisms in detail could lead to the identification of patient subgroups most likely to benefit from sultiame and potentially inform the development of new therapeutic strategies.

Longitudinal Studies on Long-Term Safety and Efficacy

While sultiame has been used clinically in some regions for decades and has shown a favorable safety profile to date, particularly in short-term studies, further longitudinal studies are required to confirm its long-term safety and efficacy. apnimed.comconexiant.com Specifically, longer-term studies are needed to assess effects on metabolic variables, such as total cholesterol concentration, which showed a reduction in a 4-week study. atsjournals.org Larger trials are also necessary to evaluate long-term efficacy and tolerability in conditions like OSA. medznat.com.ua

Development of Biomarkers for Therapeutic Monitoring and Adverse Effect Prediction

The development of biomarkers for therapeutic monitoring and the prediction of adverse effects is an important area for future research. Biomarkers are objective indicators that can help in monitoring treatment effects and potentially predicting responses or adverse reactions. mdpi.comcambridge.org Blood gas measurements, particularly pH, may serve as markers of toxicity and could be used in conjunction with clinical data to support individualized and safe sultiame treatment. researchgate.netlarvol.com While TDM of AEDs has traditionally relied on blood samples, saliva sampling is an emerging, non-invasive approach that could be explored for sultiame monitoring. mdpi.com Further research is needed to identify and validate biomarkers that can reliably predict therapeutic response and the likelihood of adverse events.

Exploration of Novel Therapeutic Indications

Beyond its established use in certain childhood epilepsy syndromes, research is exploring novel therapeutic indications for sultiame. clinicaltrials.eupharmakb.com Recent clinical trials have shown promise in evaluating sultiame for the treatment of moderate to severe obstructive sleep apnea in adults. clinicaltrials.eudrsanu.comconexiant.commedznat.com.uaatsjournals.org These studies are investigating different doses and assessing efficacy and safety in this new population. clinicaltrials.eu The potential of sultiame in other conditions where its carbonic anhydrase inhibitory properties or other mechanisms might be beneficial warrants further investigation. researchgate.netclinicaltrials.eupharmakb.com

Comparative Effectiveness Research with Newer Pharmacological Agents

Comparative effectiveness research (CER) is needed to evaluate how sultiame compares to newer pharmacological agents in the treatment of its indicated conditions, particularly epilepsy. drsanu.comnih.govcambridge.org While some studies have compared sultiame to other antiepileptic drugs like levetiracetam (B1674943) in specific epilepsy syndromes, broader CER is necessary to understand its relative effectiveness and tolerability compared to the wide range of newer AEDs available. clinicaltrials.eudovepress.com Such research can help inform clinical decision-making and guide treatment strategies. nih.gov

Investigation of Sultiame's Role in Specific Genetic Epilepsies

Research indicates that sultiame is considered for the treatment of certain epilepsy syndromes with a likely genetic basis. It is recommended for benign epilepsy of childhood with centrotemporal spikes (BECTS), electrical status epilepticus during slow-wave sleep (ESES), and other genetic (idiopathic) focal epilepsies researchgate.netjle.com. BECTS, also known as self-limiting epilepsy with centrotemporal spikes (SeLECTS), is described as a hereditary health condition nihr.ac.uk.

Traditionally, sultiame has not been a primary treatment choice for idiopathic generalised epilepsy (IGE), including absence seizures researchgate.netjle.com. However, a study investigating drug-resistant absence seizures in pediatric patients with presumed idiopathic or genetically influenced generalised epilepsy reported efficacy with sultiame treatment researchgate.netjle.comjle.com. This suggests a potential role for sultiame beyond strictly focal epilepsies, possibly related to the underlying genetic mechanisms driving seizure activity researchgate.netjle.com. The hypothesized mechanism involves the inhibition of carbonic anhydrase, leading to lowered intracellular pH and reduced conductivity of voltage-operated sodium channels, a mechanism also observed with acetazolamide (B1664987) researchgate.netjle.com. The identification of mutations in GABAA and GABAB receptors in patients with absence epilepsy and spike-wave discharges further supports the notion that sultiame's efficacy in these cases may be linked to specific genetic influences jle.com.

A retrospective study examining sultiame as an add-on therapy in children with pharmacoresistant epilepsies, including those with genetic diagnoses, noted positive responses in patients carrying pathogenic variants in NDUFS1 and SATB1 genes nih.govresearchgate.net. This finding highlights the potential for sultiame to be effective in epilepsies linked to specific genetic mutations.

While sultiame is used in some forms of epilepsy potentially linked to genetic factors, its precise role and efficacy across the spectrum of genetic epilepsy syndromes continue to be areas of active investigation spandidos-publications.com.

Q & A

Basic Research Questions

Q. How to validate the purity of Sultiame in synthetic batches?

- Methodology : Follow a multi-step analytical protocol:

Acid/Base Testing : Detect residual HCl and sulfates by dissolving 1.0 g of Sultiame in NaOH, cooling, and adding acetic acid. Filter and quantify residues via gravimetry .

Heavy Metal Analysis : Use lead standard solutions for atomic absorption spectroscopy (AAS) to ensure concentrations ≤10 ppm .

Thin-Layer Chromatography (TLC) : Dissolve 10 mg of Sultiame in methanol, spot on silica gel plates, and compare Rf values against reference standards to detect impurities .

- Key Parameters : Purity threshold >98.5% (dry basis).

Q. What analytical techniques are suitable for quantifying Sultiame in plasma samples?

- Methodology :

- Potentiometric Titration : Dissolve dried Sultiame in N,N-dimethylformamide (DMF) and titrate with 0.2 M tetramethylammonium hydroxide. Endpoint determination via pH shift .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm. Mobile phase: methanol-water (70:30) at 1.0 mL/min .

- Validation Criteria : Linearity (R² >0.99), recovery rate (95–105%), and limit of quantification (LOQ) ≤0.1 µg/mL.

Advanced Research Questions

Q. How to model the nonlinear pharmacokinetics of Sultiame in human subjects?

- Methodology :

- Population Pharmacokinetic (PK) Modeling : Use nonlinear mixed-effects modeling (e.g., NONMEM) to estimate parameters like clearance (CL) and volume of distribution (V). Incorporate saturable binding to erythrocytes using a two-compartment model .

- Key Parameters :

| Parameter | Plasma Value (CV%) | Blood Value (CV%) |

|---|---|---|

| CL (L/h) | 11 (28%) | – |

| Vc (L) | 56.3 | – |

| Half-life (h) | 50.8–90.9 | 233–313 |

- Interpretation : Nonlinear CL/F (dose-dependent) suggests saturation of erythrocyte binding sites .

Q. How to resolve contradictions in Sultiame’s plasma vs. blood concentration data?

- Methodology :

In Vitro Binding Assays : Incubate Sultiame with erythrocytes and measure uptake kinetics. Use LC-MS/MS to quantify intracellular vs. extracellular concentrations .

Mechanistic Modeling : Apply a saturable binding model with kon (0.949 mg/h) and koff (0.796 h⁻¹) to explain higher blood-to-plasma ratios. Validate via residual error analysis (plasma: 56%, erythrocytes: 26%) .

- Critical Insight : Erythrocyte binding accounts for prolonged half-life in blood (253–313 h) vs. plasma (40–90.9 h) .

Q. What experimental designs address Sultiame’s low aqueous solubility in formulation studies?

- Methodology :

- Co-Solvent Systems : Test solubility in DMF, n-butylamine, or NaOH solutions. Optimize ratios via phase diagrams.

- Solid Dispersion : Prepare with polymers (e.g., PVP K30) using spray drying. Characterize via differential scanning calorimetry (DSC) and X-ray diffraction (XRD) .

- Challenge : Ensure stability of crystalline form post-dispersion (melting point: 185–187°C).

Data Contradiction Analysis

Q. How to interpret discrepancies between in vitro and in vivo Sultiame clearance rates?

- Methodology :

- Cross-Validation : Compare in vitro hepatocyte metabolism data with in vivo PK profiles. Adjust for erythrocyte sequestration effects using scaling factors.

- Statistical Tools : Bootstrap resampling to quantify uncertainty in CL estimates (CV% 28% in plasma) .

- Outcome : In vitro models underestimate in vivo CL due to unaccounted erythrocyte binding .

Methodological Best Practices

Q. How to design a stability-indicating assay for Sultiame under stress conditions?

- Methodology :

Forced Degradation : Expose Sultiame to heat (80°C), UV light, and acidic/alkaline hydrolysis.

Analytical Separation : Use HPLC with photodiode array (PDA) detection to resolve degradation products.

Validation : Assess specificity, precision (RSD <2%), and robustness to pH/temperature variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。